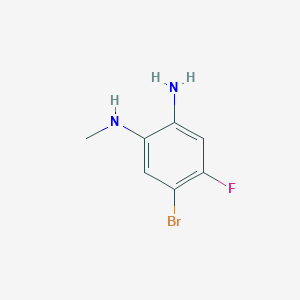

5-Bromo-4-fluoro-1-n-methylbenzene-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

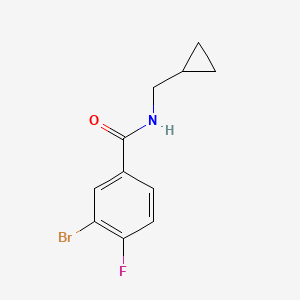

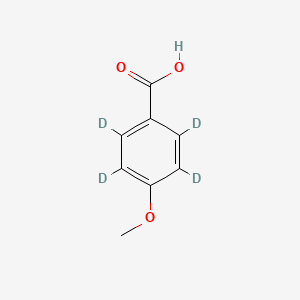

5-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine is a chemical compound with the CAS Number: 1600342-90-2. It has a molecular weight of 219.06 . It is usually stored in a dark place, sealed in dry, at 2-8°C .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H8BrFN2/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3,11H,10H2,1H3 . This code provides a specific textual identifier for the compound.Physical And Chemical Properties Analysis

This compound is a solid or liquid at normal temperatures .Scientific Research Applications

Synthesis Techniques

- The synthesis of related compounds, such as 1-Bromo-2,4-difluorobenzene, has been achieved through methods like the Schiemann reaction, demonstrating high yield and purity, which could be analogous to the synthesis of 5-Bromo-4-fluoro-1-n-methylbenzene-1,2-diamine (Z. He-ping, 2005).

Chemical Transformation and Application

- Studies on compounds with similar structures, such as 5-Bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, indicate efficient synthesis methods and potential applications in receptor antagonism, highlighting the possible utility of this compound in similar pharmacological roles (Y. Hirokawa, T. Horikawa, S. Kato, 2000).

Catalysis and Reaction Kinetics

- The catalysis and reaction kinetics of similar aromatic compounds, such as 1-fluoro-2,4-dinitrobenzene with amines, provide insights into the potential catalytic applications of this compound in pharmaceutical and chemical synthesis (M. Wong, K. A. Connors, 1983).

Fluorination and Bromination Studies

- Research on the fluorination and bromination of aromatic compounds can inform the chemical behavior and potential applications of this compound in synthesis and material science (V. Diemer, F. Leroux, F. Colobert, 2011).

Polymer and Material Science

- The synthesis of fluorinated polyimides based on similar diamine monomers suggests that this compound could have applications in the development of new polymeric materials with desirable properties like solubility and thermal stability (Chin‐Ping Yang, Feng-Zhi Hsiao, 2004).

Analytical Chemistry

- Kinetic and potentiometric studies involving similar fluorinated compounds suggest potential applications of this compound in analytical chemistry, particularly in the development of new analytical methods (E. Athanasiou-Malaki, M. Koupparis, 1989).

Safety and Hazards

Properties

IUPAC Name |

4-bromo-5-fluoro-2-N-methylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrFN2/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3,11H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSDDPCSFJLJBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1N)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine](/img/structure/B1381457.png)

![3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B1381473.png)